2,5-Dimethoxybenzoyl chloride
Overview
Description
2,5-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a colorless to pale yellow liquid with a spicy smell. This compound is commonly used as a reagent in organic synthesis, particularly for introducing methoxy groups into molecules . It is hardly soluble in water but soluble in organic solvents such as ether and chloroform .
Scientific Research Applications
2,5-Dimethoxybenzoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent to introduce methoxy groups into organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the synthesis of compounds for biological studies, including enzyme inhibitors and receptor ligands.
Safety and Hazards
2,5-Dimethoxybenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing in dust, fume, gas, mist, vapors, or spray, and wearing protective clothing and eye protection . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .
Mechanism of Action
Target of Action
2,5-Dimethoxybenzoyl chloride is a chemical compound primarily used in research and development
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be influenced by factors such as temperature and pH. Additionally, it should be handled with care due to its corrosive nature and potential to cause severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used method for preparing 2,5-dimethoxybenzoyl chloride involves reacting 2,5-dimethoxybenzoic acid with thionyl chloride in the presence of sulfuric acid . The reaction proceeds as follows:
- 2,5-Dimethoxybenzoic acid is mixed with thionyl chloride.
- Sulfuric acid is added to the mixture to catalyze the reaction.
- The reaction mixture is heated to facilitate the conversion.
- Excess bisulfite produced is neutralized by adding water and sodium carbonate solution.
- The product is extracted with ether to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and extraction helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Hydrolysis: It can hydrolyze in the presence of water to form 2,5-dimethoxybenzoic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Sulfuric acid is often used as a catalyst in the preparation of this compound.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
2,5-Dimethoxybenzoic Acid: Formed through hydrolysis of this compound.
Comparison with Similar Compounds
3,5-Dimethoxybenzoyl Chloride: Similar in structure but with methoxy groups at different positions.
2,4-Dimethoxybenzoyl Chloride: Another similar compound with methoxy groups at different positions.
3,4,5-Trimethoxybenzoyl Chloride: Contains three methoxy groups instead of two.
Uniqueness: 2,5-Dimethoxybenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy groups affects the electronic properties of the compound, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2,5-dimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKPRSRXZGKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170777 | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17918-14-8 | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17918-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017918148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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